molecular formula C13H12N2O3 B1429620 Methyl 2-(3-aminophenoxy)isonicotinate CAS No. 1415719-46-8

Methyl 2-(3-aminophenoxy)isonicotinate

Cat. No. B1429620
M. Wt: 244.25 g/mol
InChI Key: XAOHVURBXWZMAJ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-aminophenoxy)isonicotinate” is a chemical compound with the molecular formula C13H12N2O3 . It has a molecular weight of 244.25 .

Scientific Research Applications

1. Hemoglobin Oxygen Affinity Modulation

Methyl 2-(3-aminophenoxy)isonicotinate, as a structural analogue of certain allosteric effectors of hemoglobin, has been studied for its potential to modulate hemoglobin oxygen affinity. Research has shown that structurally related compounds can significantly decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).

2. Synthesis of Pyranopyrazoles

Methyl 2-(3-aminophenoxy)isonicotinate has been utilized in the synthesis of pyranopyrazoles, a class of compounds with potential pharmacological activities. Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the synthesis of these compounds, highlighting the versatility of this chemical class in synthetic organic chemistry (Zolfigol et al., 2013).

3. Thrips Pest Management

Research on methyl isonicotinate, a compound closely related to Methyl 2-(3-aminophenoxy)isonicotinate, has shown its effectiveness as a non-pheromone semiochemical in thrips pest management. Its application in agriculture for enhanced monitoring and control of thrips, a major pest affecting various crops, demonstrates the potential utility of this chemical class in pest management strategies (Teulon et al., 2011).

4. Fluorescent Sensing Applications

Methyl 2-(3-aminophenoxy)isonicotinate and its derivatives have been explored for their potential in fluorescent sensing applications. For example, compounds synthesized from o-aminophenol, a structural analogue, have been used as selective fluorescent sensors for metal ions like Al3+, indicating potential applications in environmental monitoring and bio-imaging (Ye et al., 2014).

5. Polymer Synthesis

The compound and its structural analogues have been used in the synthesis of hyperbranched aromatic polyamides, which are important materials with applications in various fields, including the development of high-performance polymers and advanced materials engineering (Yang et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, Methyl isonicotinate, indicates that it is a toxic compound. It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .

Future Directions

“Methyl 2-(3-aminophenoxy)isonicotinate” has potential applications in scientific research, including drug development and materials science. It also has potential for use in pharmaceutical testing .

properties

IUPAC Name

methyl 2-(3-aminophenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-5-6-15-12(7-9)18-11-4-2-3-10(14)8-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOHVURBXWZMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183966
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-aminophenoxy)isonicotinate

CAS RN

1415719-46-8
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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